Dasatinib hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dasatinib hydrochloride is a potent tyrosine kinase inhibitor used primarily in the treatment of Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia and acute lymphoblastic leukemia . It is an orally available multikinase inhibitor that targets a spectrum of kinases involved in cancer, including several SRC-family kinases .

Wirkmechanismus

Target of Action

Dasatinib hydrochloride is a potent multikinase inhibitor that primarily targets the BCR-ABL tyrosine kinase, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . These targets play a crucial role in the pathogenesis of Philadelphia chromosome-positive (Ph+) leukemias .

Mode of Action

Dasatinib inhibits the active and inactive conformations of the ABL kinase domain . It also blocks the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL chimeric protein . This inhibition halts the proliferation of leukemia cells .

Biochemical Pathways

Dasatinib affects several biochemical pathways due to its broad spectrum of kinase inhibition. It primarily inhibits the BCR-ABL pathway, which is associated with uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Result of Action

Dasatinib’s action results in the inhibition of cell duplication, migration, and invasion, triggering apoptosis of tumor cells . It also diminishes the metastatic spread of tumor cells .

Action Environment

Dasatinib’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4, making it susceptible to alteration by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Biochemische Analyse

Biochemical Properties

Dasatinib hydrochloride targets a broad array of kinases, affecting not only leukemia cells but also immune cells . It inhibits the active and inactive conformations of the ABL kinase domain . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .

Cellular Effects

This compound has been shown to influence NK cell cytotoxicity . Just one hour after dasatinib oral administration a rapid increase of NK, NKT, T and B cells is observed in peripheral blood . It has also been shown to reduce the number of intratumoral regulatory T cells in all tumor types .

Molecular Mechanism

This compound is a potent multikinase inhibitor targeting BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . It inhibits the active and inactive conformations of the ABL kinase domain .

Temporal Effects in Laboratory Settings

Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .

Dosage Effects in Animal Models

In animal models, dasatinib has shown to slow down the tumor growth of various solid tumor models . The effects of dasatinib vary with different dosages .

Metabolic Pathways

This compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . In humans, dasatinib is mainly metabolized by CYP3A4, although flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .

Transport and Distribution

This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Oral absorption is not affected by food .

Vorbereitungsmethoden

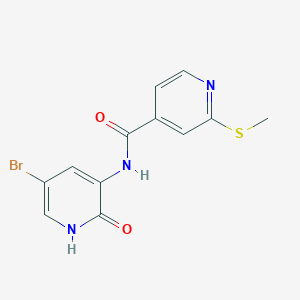

Synthesewege und Reaktionsbedingungen: Dasatinibhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung wichtiger Zwischenprodukte beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung von N-(2-Chlor-6-methylphenyl)-2-Aminothiazol, das dann mit 4-(2-Hydroxyethyl)piperazin gekoppelt wird, um das Endprodukt zu bilden . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren wie Kaliumphosphatpuffer .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dasatinibhydrochlorid beinhaltet die großtechnische Synthese unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung . Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei strenge Qualitätskontrollen die Anwesenheit von Verunreinigungen überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dasatinibhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind entscheidend für seine metabolische Verarbeitung und therapeutische Wirksamkeit.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Dasatinibhydrochlorid verwendet werden, umfassen Kaliumphosphatpuffer, Acetonitril und verschiedene Säuren und Basen zur pH-Einstellung . Die Bedingungen beinhalten oft kontrollierte Temperaturen und spezifische pH-Werte, um optimale Reaktionsraten zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von Dasatinibhydrochlorid gebildet werden, sind seine Metaboliten, die hauptsächlich über Cytochrom P450 (CYP)-Enzyme verarbeitet werden . Diese Metaboliten sind entscheidend für die Pharmakokinetik und Pharmakodynamik des Arzneimittels .

Wissenschaftliche Forschungsanwendungen

Dasatinibhydrochlorid hat umfangreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung von Kinaseinhibitoren verwendet . In der Biologie und Medizin wird es in der Forschung zur Krebsbehandlung eingesetzt, insbesondere wegen seiner Wirksamkeit bei der Behandlung von Philadelphia-Chromosom-positiven Leukämien . In der Industrie wird Dasatinibhydrochlorid bei der Entwicklung neuer Therapeutika und bei der Untersuchung von Arzneimittelwechselwirkungen und Resistenzmechanismen eingesetzt .

Wirkmechanismus

Dasatinibhydrochlorid entfaltet seine Wirkung durch Hemmung der Aktivität mehrerer Tyrosinkinasen, darunter BCR-ABL, SRC und c-KIT . Es bindet sowohl an die aktive als auch an die inaktive Konformation der ABL-Kinase-Domäne und verhindert die Phosphorylierung von nachgeschalteten Signalmolekülen . Diese Hemmung stört die Signalwege, die an Zellproliferation und -überleben beteiligt sind, und führt zur Apoptose von Krebszellen .

Wissenschaftliche Forschungsanwendungen

Dasatinib hydrochloride has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying kinase inhibitors . In biology and medicine, it is employed in research on cancer treatment, particularly for its efficacy in treating Philadelphia chromosome-positive leukemias . Industrially, this compound is used in the development of new therapeutic agents and in the study of drug interactions and resistance mechanisms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Dasatinibhydrochlorid sind Imatinib, Nilotinib und Bosutinib . Diese Verbindungen zielen ebenfalls auf Tyrosinkinasen ab und werden zur Behandlung verschiedener Leukämien eingesetzt .

Einzigartigkeit: Dasatinibhydrochlorid ist einzigartig in seiner Fähigkeit, sowohl die aktive als auch die inaktive Konformation der ABL-Kinase-Domäne zu hemmen, was es effektiv gegen Imatinib-resistente Leukämien macht . Darüber hinaus bietet sein breites Spektrum an Kinasehemmung einen therapeutischen Vorteil bei der Behandlung verschiedener Krebsarten .

Eigenschaften

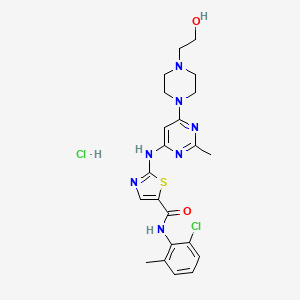

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGWICDJYLQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)

![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B3010405.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)